molecular formula C14H15ClN2OS B10932895 3-chloro-N'-[(2E)-3-methylbutan-2-ylidene]-1-benzothiophene-2-carbohydrazide

3-chloro-N'-[(2E)-3-methylbutan-2-ylidene]-1-benzothiophene-2-carbohydrazide

Cat. No.: B10932895
M. Wt: 294.8 g/mol
InChI Key: CEAXCHUQGPZZQG-CXUHLZMHSA-N
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Description

3-CHLORO-N’~2~-[(E)-1,2-DIMETHYLPROPYLIDENE]-1-BENZOTHIOPHENE-2-CARBOHYDRAZIDE: is a synthetic organic compound belonging to the class of benzothiophene derivatives Benzothiophene compounds are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CHLORO-N’~2~-[(E)-1,2-DIMETHYLPROPYLIDENE]-1-BENZOTHIOPHENE-2-CARBOHYDRAZIDE typically involves multiple steps:

    Formation of Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophenol and suitable electrophiles.

    Hydrazide Formation: The carbohydrazide moiety can be introduced by reacting the benzothiophene derivative with hydrazine or its derivatives under appropriate conditions.

    Condensation Reaction: The final step involves the condensation of the hydrazide with an aldehyde or ketone to form the desired compound. In this case, the reaction with 1,2-dimethylpropanal under acidic or basic conditions yields the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the carbohydrazide moiety, potentially converting it to an alcohol.

    Substitution: The chlorine atom at the 3-position can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiourea, or primary amines.

Major Products Formed

    Sulfoxides and Sulfones: From oxidation reactions.

    Alcohols: From reduction reactions.

    Substituted Benzothiophenes: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, 3-CHLORO-N’~2~-[(E)-1,2-DIMETHYLPROPYLIDENE]-1-BENZOTHIOPHENE-2-CARBOHYDRAZIDE is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its structural features allow it to interact with various biological targets, making it a valuable tool in drug discovery.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-CHLORO-N’~2~-[(E)-1,2-DIMETHYLPROPYLIDENE]-1-BENZOTHIOPHENE-2-CARBOHYDRAZIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor binding, it can act as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-1,2-propanediol: A simpler chlorinated compound with different applications.

    Benzothiophene-2-carbohydrazide: Lacks the chlorine and dimethylpropylidene groups, resulting in different chemical properties.

    N’~2~-[(E)-1,2-Dimethylpropylidene]-1-benzothiophene-2-carbohydrazide: Similar structure but without the chlorine atom.

Uniqueness

3-CHLORO-N’~2~-[(E)-1,2-DIMETHYLPROPYLIDENE]-1-BENZOTHIOPHENE-2-CARBOHYDRAZIDE is unique due to the presence of both the chlorine atom and the dimethylpropylidene group. These structural features confer distinct reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H15ClN2OS

Molecular Weight

294.8 g/mol

IUPAC Name

3-chloro-N-[(E)-3-methylbutan-2-ylideneamino]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C14H15ClN2OS/c1-8(2)9(3)16-17-14(18)13-12(15)10-6-4-5-7-11(10)19-13/h4-8H,1-3H3,(H,17,18)/b16-9+

InChI Key

CEAXCHUQGPZZQG-CXUHLZMHSA-N

Isomeric SMILES

CC(C)/C(=N/NC(=O)C1=C(C2=CC=CC=C2S1)Cl)/C

Canonical SMILES

CC(C)C(=NNC(=O)C1=C(C2=CC=CC=C2S1)Cl)C

Origin of Product

United States

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